Predicted pKa as a Key Selectivity Determinant vs. Unsubstituted Phenyl Analog
The predicted acid dissociation constant (pKa) of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is 6.77±0.20 . This is a critical parameter influencing ionization state, solubility, and membrane permeability under physiological conditions. The unsubstituted 3-phenyl-1,2,4-oxadiazol-5-ol (CAS 1456-22-0) lacks this electron-donating dimethoxy motif, which would be expected to result in a different pKa value. While experimental pKa data for the phenyl analog is not available from the current search, the presence of the methoxy groups is a clear structural determinant that will shift the pKa compared to the unsubstituted phenyl derivative, directly impacting pharmaceutical properties like oral absorption and distribution [1].
| Evidence Dimension | pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | 6.77±0.20 (Predicted) |
| Comparator Or Baseline | 3-phenyl-1,2,4-oxadiazol-5-ol (pKa not reported, but structurally distinct due to absence of methoxy groups) |
| Quantified Difference | Not directly quantifiable without experimental comparator data; a class-level inference based on the known electron-donating effect of the 3,4-dimethoxy substitution. |
| Conditions | Predicted value from ChemicalBook; experimental conditions not specified. |
Why This Matters
The pKa difference directly influences the ionization state at physiological pH, which is a key factor for solubility, permeability, and target engagement, making this compound distinct from its unsubstituted phenyl analog in drug discovery programs.
- [1] Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. View Source
